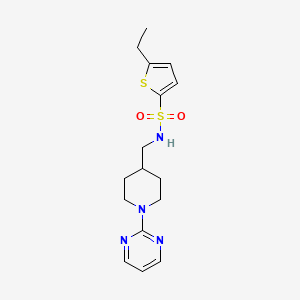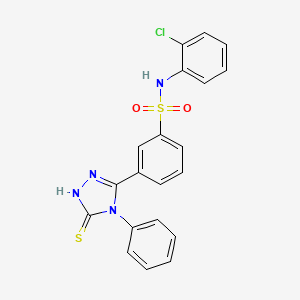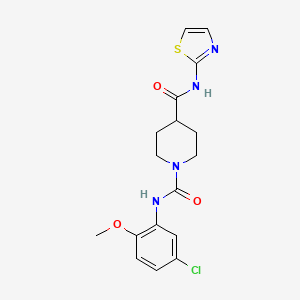
5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound . It is a white powder with a yield of 90% . The CAS number for this compound is 1235633-84-7.
Synthesis Analysis
The synthesis of this compound involves several steps, including reactions with various reagents . The yield of the synthesis process is reported to be 90% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Polypharmacological Approach to CNS Disorders
N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been investigated as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents. This approach is aimed at treating complex diseases by extending a polypharmacological perspective. Compounds were identified with distinct antidepressant-like and pro-cognitive properties, indicating potential for treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
A novel series of sulfonamide derivatives, including those related to the chemical structure , have been synthesized and characterized for their antimicrobial activity. Compounds showed potent inhibitory activity against standard strains of Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents (Krishnamurthy et al., 2011).
Antibacterial Agents
Research on new heterocyclic compounds containing a sulfonamido moiety has aimed to synthesize compounds suitable for use as antibacterial agents. Various active methylene compounds were reacted to produce pyran, pyridine, and pyridazine derivatives with high antibacterial activities, highlighting the therapeutic potential of sulfonamides in antibacterial treatment (Azab et al., 2013).
Antitumor and Antibacterial Activity
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, including sulfonamide-linked compounds, has been explored for their potent antitumor and antibacterial properties. Certain compounds exhibited higher activity than standard drugs against cancer cell lines and bacteria, emphasizing the role of sulfonamides in developing new antitumor and antibacterial agents (Hafez et al., 2017).
Novel Anticancer and Antimicrobial Agents
The reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide has been studied to prepare novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives. These compounds showed significant in-vitro anti-breast cancer cell line activity and potent antimicrobial properties, indicating the potential of sulfonamide derivatives in cancer and microbial infection therapies (Debbabi et al., 2016).
Propiedades
IUPAC Name |
5-ethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-2-14-4-5-15(23-14)24(21,22)19-12-13-6-10-20(11-7-13)16-17-8-3-9-18-16/h3-5,8-9,13,19H,2,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEFAEUDOIVUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)

![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2637559.png)
![N-(methylethyl)-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}a cetamide](/img/structure/B2637560.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)